![molecular formula C21H15N5O2 B14350278 1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl- CAS No. 91022-01-4](/img/structure/B14350278.png)
1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl- is a heterocyclic organic compound that belongs to the imidazole family. This compound is characterized by the presence of an imidazole ring substituted with a 3-nitrophenylazo group and two phenyl groups. Imidazole derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.
准备方法
The synthesis of 1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available precursors such as 2-nitroaniline, benzaldehyde, and glyoxal.
Condensation Reaction: The initial step involves the condensation of 2-nitroaniline with benzaldehyde in the presence of an acid catalyst to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization with glyoxal to form the imidazole ring.
Azo Coupling: The final step involves the azo coupling reaction between the imidazole derivative and a diazonium salt derived from 3-nitroaniline to introduce the 3-nitrophenylazo group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反应分析
1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and azo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or catalytic hydrogenation can convert the nitro group to an amino group.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the phenyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include various substituted imidazole derivatives with altered functional groups.
科学研究应用
1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives exhibit antimicrobial, antifungal, and anticancer properties, making them valuable in drug discovery and development.
Medicine: Imidazole derivatives are explored for their potential therapeutic applications, including as enzyme inhibitors and receptor modulators.
作用机制
The mechanism of action of 1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Modulation: It can interact with cellular receptors, altering their signaling pathways and affecting cellular responses.
DNA Intercalation: Some derivatives can intercalate into DNA, disrupting its structure and function, leading to potential anticancer effects.
相似化合物的比较
1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl- can be compared with other similar compounds, such as:
1H-Imidazole, 2-[(4-nitrophenyl)azo]-4,5-diphenyl-: This compound has a similar structure but with the nitro group in the para position, which may affect its chemical reactivity and biological activity.
1H-Imidazole, 2-[(2-nitrophenyl)azo]-4,5-diphenyl-: The ortho position of the nitro group can lead to different steric and electronic effects, influencing its properties.
1H-Imidazole, 2-[(3-aminophenyl)azo]-4,5-diphenyl-:
The uniqueness of 1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
91022-01-4 |
|---|---|
分子式 |
C21H15N5O2 |
分子量 |
369.4 g/mol |
IUPAC 名称 |
(4,5-diphenyl-1H-imidazol-2-yl)-(3-nitrophenyl)diazene |
InChI |
InChI=1S/C21H15N5O2/c27-26(28)18-13-7-12-17(14-18)24-25-21-22-19(15-8-3-1-4-9-15)20(23-21)16-10-5-2-6-11-16/h1-14H,(H,22,23) |
InChI 键 |
XXBJHAJSKOGCHE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)N=NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


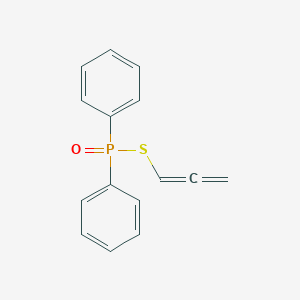

![2-[(Furan-2-yl)methyl]benzene-1,3,5-triol](/img/structure/B14350204.png)
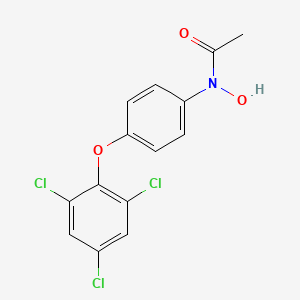
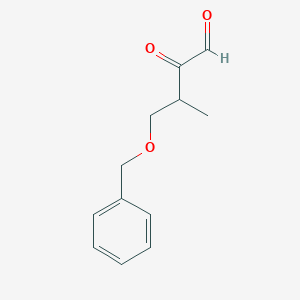
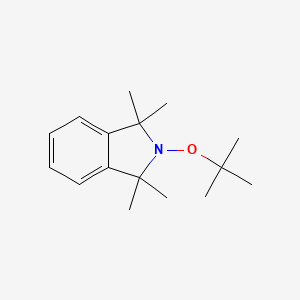
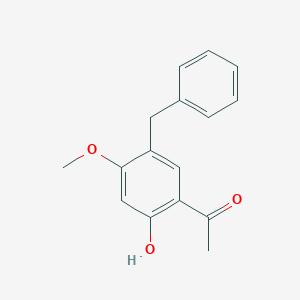
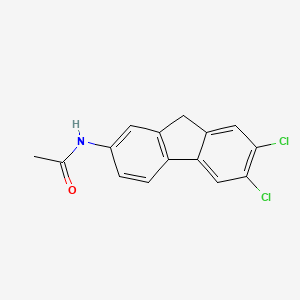
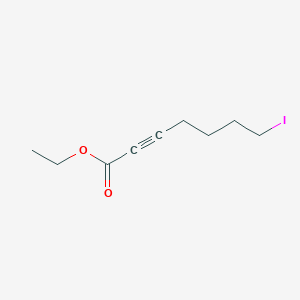
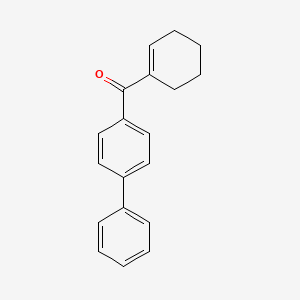
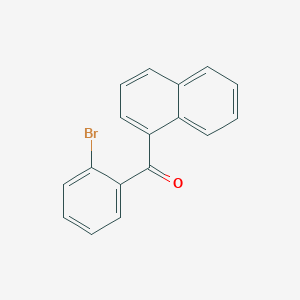
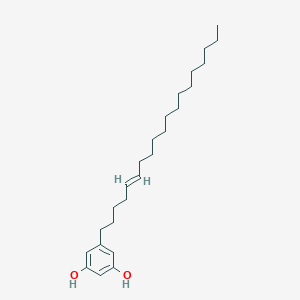
![2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol](/img/structure/B14350287.png)

